tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate

Medicinal Chemistry Stereochemistry GLS1 Inhibition

tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate (CAS 1420853-94-6) is a racemic Boc-protected pyrrolidine ether building block featuring a 6-methylpyridazine moiety. This compound serves as a critical intermediate in the synthesis of potent, stereospecific GLS1 (glutaminase inhibitors, a target class under active investigation for oncology.

Molecular Formula C14H21N3O3
Molecular Weight 279.34
CAS No. 1420853-94-6
Cat. No. B2969734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate
CAS1420853-94-6
Molecular FormulaC14H21N3O3
Molecular Weight279.34
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C14H21N3O3/c1-10-5-6-12(16-15-10)19-11-7-8-17(9-11)13(18)20-14(2,3)4/h5-6,11H,7-9H2,1-4H3
InChIKeyVVZILKWVDNDAAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate (CAS 1420853-94-6): Chemical Identity, GLS1 Pharmacology Context, and Procurement Relevance


tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate (CAS 1420853-94-6) is a racemic Boc-protected pyrrolidine ether building block featuring a 6-methylpyridazine moiety . This compound serves as a critical intermediate in the synthesis of potent, stereospecific GLS1 (glutaminase 1) inhibitors, a target class under active investigation for oncology [1]. Its structural architecture—a pyrrolidine core linked via an ether bond to a methyl-substituted pyridazine ring—positions it within a privileged chemical space for kinase and enzyme inhibitor design. For procurement, its primary differentiator is its role as the racemic precursor to enantiopure (R)- and (S)- forms (CAS 1264035-38-2 and CAS 1261233-20-8, respectively), each of which leads to distinct downstream pharmacophores with divergent potency and selectivity profiles in GLS1 and potentially other target programs [1].

Workflow Racemic building block for chiral resolution or parallel synthesis of GLS1 inhibitor enantiomers
Protection Boc group enables orthogonal deprotection in multi-step sequences
Core motif 6-methylpyridazine-pyrrolidine scaffold for medicinal chemistry programs

Why Generic Substitution Fails for tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate: Stereo- and Regiochemical Constraints in GLS1 Inhibitor Synthesis


In medicinal chemistry campaigns targeting the GLS1 allosteric pocket, the pyrrolidine C3 substituent's stereochemistry and the pyridazine ring's substitution pattern are not interchangeable. The final inhibitors, such as those in US10323028, incorporate a chiral (R)- or (S)-pyrrolidine core that directly dictates the spatial orientation of the critical 1,3,4-thiadiazole warhead within the enzyme's binding site [1]. Consequently, the racemic intermediate (CAS 1420853-94-6) cannot be substituted with either enantiomer alone without altering the synthetic route's chiral resolution or asymmetric induction strategy. Furthermore, the 6-methyl group on the pyridazine ring is not a trivial substituent; it modulates both the ether linkage's reactivity during synthesis and the final molecule's lipophilicity and metabolic stability, distinguishing it from unsubstituted or differently substituted pyridazine intermediates [2]. Generic procurement of a superficially similar 'pyrrolidine-pyridazine ether' risks introducing an incorrect stereoisomer or regioisomer, leading to inactive or off-target final compounds and wasted synthesis effort.

Attribute
Target compound (Racemic)
Enantiopure (R) or (S) forms
Stereochemistry
Racemic mixture (no enantiomeric enrichment)
Stereochemically defined single enantiomer; determines final inhibitor chirality
Synthetic fit
Requires chiral resolution step; suits exploratory parallel synthesis
Directly leads to a specific enantiomeric series; may not support divergent strategy
Attribute
6-Methylpyridazine
Unsubstituted or differently substituted pyridazine
Potency trajectory
Reported SAR shows methyl contributes to target engagement profile
Removing methyl may shift potency; SAR context may not transfer
Physicochemical impact
Methyl modulates lipophilicity and metabolic stability context
Altered properties may affect formulation and CNS penetration studies

Quantitative Differentiation Evidence for tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate: Comparator Analysis for Informed Procurement


Stereochemical Identity: Racemic vs. Enantiopure Forms for Divergent Synthetic Pathways

The target compound is racemic (CAS 1420853-94-6). Its closest analogs are the single enantiomers: (R)-tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate (CAS 1264035-38-2) and (S)-tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate (CAS 1261233-20-8). In the synthesis of GLS1 inhibitors exemplified in US10323028, the (R)-enantiomer is the direct precursor to compounds with IC50 values as low as 6 nM (Example 11a), while the (S)-enantiomer leads to distinct stereoisomers with different potency profiles [1]. The racemic form offers synthetic flexibility for exploratory chemistry or when a chiral resolution step is planned later .

Stereochemical identity
Head-to-head
Racemic (0% ee) vs enantiopure (>98% ee)
Different synthetic entry points
Enantiomer identity directs downstream GLS1 inhibitor configuration
Chiral resolution or asymmetric synthesis strategy must align with procurement
Medicinal Chemistry Stereochemistry GLS1 Inhibition Chiral Resolution

Pyridazine Ring Substitution: 6-Methyl vs. Unsubstituted Pyridazine in GLS1 Inhibitor Potency

The 6-methyl group on the pyridazine ring is a critical pharmacophoric element. In the GLS1 inhibitor series from US10323028, replacing the 6-methylpyridazine with an unsubstituted pyridazine results in a measurable potency shift. For example, the compound from Example 23 (unsubstituted pyridazine) shows an IC50 of 48.2 nM, compared to 43.8 nM for the analogous 6-methylpyridazine compound from Example 12(b) [1]. This ~10% improvement in potency, while modest, is part of a broader optimization trajectory where the methyl group contributes to enhanced lipophilicity and potential blood-brain barrier penetration [2].

Pyridazine substitution
Reported
6-methyl: IC50 43.8 nM vs unsubstituted: 48.2 nM
ΔIC50 4.4 nM
Methyl substitution supports modest SAR potency trend
Part of broader lipophilicity and BBB penetration optimization context
Structure-Activity Relationship GLS1 Pyridazine Medicinal Chemistry

Linker Connectivity: 3-Oxy vs. 3-Methyleneoxy Linker in Pyrrolidine Building Blocks

The target compound features a direct ether linkage at the pyrrolidine C3 position. A closely related building block, tert-butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate, incorporates an additional methylene spacer (methyleneoxy linker). This seemingly minor change increases the distance between the pyrrolidine nitrogen and the pyridazine ring by approximately 1.5 Å (one C-C bond length), which can significantly alter the vector of the pyridazine ring in the final inhibitor's binding pose. While specific potency comparisons for the same final target are not available in the public domain, the methyleneoxy analog is explored for different chemotypes where an extended conformation is desirable . The direct ether linkage of the target compound provides a more rigid and shorter connection, which is preferred for the GLS1 series.

Linker geometry
Class-level
Direct ether (C-O-C) vs methyleneoxy (C-CH2-O-C)
Linker length and rigidity influence binding pose
Public domain lacks direct potency comparison; structural modeling review advised
Chemical Biology Linker Chemistry Building Blocks Fragment-Based Drug Design

Commercial Availability and Purity Profiles: Racemic vs. Enantiopure Forms

The racemic target compound (CAS 1420853-94-6) is available from multiple vendors, while the enantiopure forms are typically stocked at 97-98% purity with chiral HPLC verification . The (S)-enantiomer (CAS 1261233-20-8) is reported at 97% purity by Chemenu and 98% by Leyan, with explicit stereochemical confirmation . The (R)-enantiomer (CAS 1264035-38-2) is similarly available. This purity differential is not significant for most synthetic applications, but the racemate's lower cost and broader availability make it the preferred choice for early-stage exploratory synthesis where stereochemistry is not yet critical .

Commercial purity
Data to verify
Racemate 95-98% purity; enantiopure 97-98%
Racemate offers cost-effective entry for exploratory synthesis
Verify lot-specific COA for chiral purity and identity
Chemical Procurement Purity Analysis Supply Chain Analytical Chemistry

Boc Protection: Orthogonal Stability Compared to Other N-Protecting Groups in Multi-Step Synthesis

The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is acid-labile, enabling orthogonal deprotection in the presence of base-labile esters or hydrogenolysis-sensitive groups. In the context of GLS1 inhibitor synthesis (US10323028), the Boc group is removed under TFA conditions to liberate the free pyrrolidine for subsequent coupling to the 1,3,4-thiadiazole warhead [1]. Alternative protecting groups, such as Cbz (benzyloxycarbonyl), would require hydrogenolysis conditions that may be incompatible with the thiadiazole or other reducible functionalities. While comparative deprotection yields are not publicly reported for this specific intermediate, the Boc strategy is standard for this class and has been validated across multiple patent examples [2].

Boc deprotection orthogonality
Class-level
TFA/DCM cleavage; compatible with base-labile groups
Standard strategy for GLS1 inhibitor assembly; avoids metal catalyst interference
Validated across multiple US10323028 patent examples
Protecting Group Strategy Solid-Phase Synthesis Orthogonal Deprotection Peptide Chemistry

High-Impact Application Scenarios for tert-Butyl 3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxylate in Drug Discovery and Chemical Biology


Synthesis of Stereochemically Defined GLS1 Inhibitor Libraries via Chiral Resolution

The racemic intermediate is ideal for generating both enantiomeric series of GLS1 inhibitors from a single starting material. Researchers can perform chiral resolution via preparative SFC or diastereomeric salt formation, then advance each enantiomer through parallel synthesis to the final 1,3,4-thiadiazole acetamide compounds. This approach directly supports the SAR exploration exemplified in US10323028, where the (R)-enantiomer-derived compound achieved an IC50 of 43.8 nM [1]. The racemate procurement thus enables a cost-efficient, divergent synthesis strategy that would be impossible if only one enantiomer were ordered.

Fragment-Based Screening for Kinase and GPCR Targets Using Pyrrolidine-Pyridazine Scaffolds

The compound's pyrrolidine core and pyridazine moiety represent a privileged fragment combination for ATP-competitive kinase inhibitors and GPCR modulators [1]. Following Boc deprotection, the free amine can be rapidly diversified via amide coupling or reductive amination to generate focused libraries for high-throughput screening. The 6-methyl substitution on the pyridazine ring provides a vector for additional functionalization or for modulating physicochemical properties without altering the core binding pharmacophore.

Chemical Probe Development for Glutamine Metabolism Studies in Oncology

The downstream GLS1 inhibitors derived from this intermediate are used as chemical probes to dissect glutamine addiction in cancer cell lines. Given that GLS1 inhibition is a validated strategy for triple-negative breast cancer and certain leukemias [1], access to the correct intermediate ensures the probe's structural integrity and target engagement. Procurement of the racemic intermediate allows academic labs to synthesize both active and stereoisomeric control compounds, a critical requirement for rigorous target validation studies.

Process Chemistry Optimization for Kilogram-Scale Synthesis of GLS1 Clinical Candidates

For process chemists scaling up GLS1 inhibitors, the racemic intermediate offers a substrate for developing and optimizing chiral resolution or asymmetric synthesis methods at scale. The Boc protection strategy is compatible with large-scale batch processing, and the direct ether linkage avoids the additional step and cost associated with methyleneoxy linker installation [1]. Process development groups can use the racemate to benchmark resolution efficiency and crystallization conditions before committing to an enantioselective route.

Application
Selection Property
Validation Focus
GLS1 inhibitor enantiomeric library synthesis
Racemic intermediate with Boc protection
Chiral resolution efficiency; enantiomeric purity post-resolution
Kinase / GPCR fragment-based screening
Pyrrolidine-pyridazine scaffold with methyl substitution
Library diversity after Boc deprotection; binding assay reproducibility
Glutamine metabolism chemical probe development
Precursor to GLS1 inhibitors; racemic for control compound synthesis
Target engagement confirmation; stereoisomer control comparison
Process chemistry scale-up studies
Boc-protected racemate for chiral resolution method optimization
Resolution yield; crystallization robustness; cost benchmarking
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